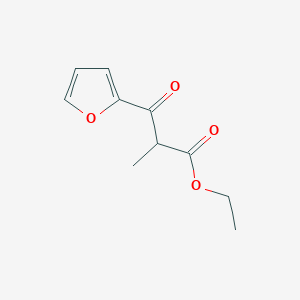

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

Description

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is a β-keto ester derivative featuring a furan-2-yl substituent at the 3-position and a methyl group at the 2-position of the propanoate backbone. This compound is synthesized via condensation reactions involving ethyl 3-(furan-2-yl)-3-oxopropanoate, paraformaldehyde, and trifluoroacetic acid (TFA) in tetrahydrofuran (THF) . Its structure combines the reactivity of the β-keto ester moiety with the aromatic and electron-rich nature of the furan ring, making it a versatile intermediate in organic synthesis, particularly for generating heterocyclic frameworks.

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKSIJMUVZSZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely documented method for synthesizing ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate involves a base-catalyzed aldol condensation between furfural (furan-2-carbaldehyde) and ethyl acetoacetate. This approach leverages the enolate-forming capability of ethyl acetoacetate under basic conditions to attack the electrophilic aldehyde group of furfural.

Reaction Mechanism

- Enolate Formation : Ethyl acetoacetate undergoes deprotonation at the α-carbon using a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt), generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of furfural, forming a β-hydroxy intermediate.

- Dehydration : The intermediate undergoes acid-catalyzed dehydration to yield the α,β-unsaturated β-keto ester.

Experimental Procedure

A mixture of furfural (10 mmol) and ethyl acetoacetate (12 mmol) in dry dimethylformamide (DMF, 50 mL) is treated with NaH (12 mmol) at 0°C. The reaction is refluxed for 4 hours, quenched with ice-cold water, and extracted with ethyl acetate. The organic layer is dried over anhydrous Na2SO4, concentrated, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Data:

Acid-Catalyzed Condensation

Strong Brønsted or Lewis acids, such as triflic acid (TfOH) or aluminum chloride (AlCl₃), facilitate the condensation of furfural with ethyl acetoacetate via electrophilic activation of the aldehyde.

Reaction Mechanism

Experimental Procedure

Furfural (10 mmol) and ethyl acetoacetate (12 mmol) are stirred in dichloroethane (DCE, 20 mL) with TfOH (1.2 eq.) at 60°C for 12 hours. The mixture is neutralized with saturated NaHCO₃, extracted with DCE, and purified via column chromatography (hexane/ethyl acetate, 4:1).

Key Data:

Industrial-Scale Synthesis

Industrial production often employs a two-step protocol:

- Knoevenagel Condensation : Furfural reacts with ethyl acetoacetate in the presence of a heterogeneous catalyst (e.g., MgO/Al₂O₃) at 120°C.

- Esterification : Crude β-keto acid intermediates are esterified using ethanol and sulfuric acid.

Key Data:

Optimization and Reaction Conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigation

Byproduct Formation :

Purification Difficulties :

- Issue : Co-elution of unreacted starting materials.

- Solution : Gradient elution (hexane/ethyl acetate, 9:1 to 1:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Ethyl 3-(furan-2-yl)-2-methyl-3-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is predominantly utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a scaffold for developing drugs targeting various diseases. For instance, its electrophilic carbonyl group can participate in reactions with biological macromolecules, potentially leading to novel therapeutic agents .

Case Study:

A study published in RSC Advances highlights the compound's use in synthesizing derivatives that exhibit promising biological activity. The research demonstrated that modifying the furan ring and the keto group could enhance drug efficacy against specific targets, such as cancer cells .

Agricultural Chemicals

Development of Agrochemicals:

The compound is explored for its potential in creating agrochemicals, including pesticides and herbicides. Its ability to interact with plant systems makes it a candidate for developing sustainable agricultural practices .

Research Findings:

Research indicates that derivatives of this compound can exhibit herbicidal properties, which are crucial for managing weeds without harming crops. This application supports integrated pest management strategies that aim to reduce chemical usage while maintaining agricultural productivity .

Flavor and Fragrance Industry

Flavoring Agent:

Due to its pleasant aroma profile, this compound is used as a flavoring agent in food products and beverages. Its fruity scent enhances the sensory experience of various consumables .

Market Insights:

The Good Scents Company reports that this compound is particularly valued in tropical fragrances and food applications where a fruity flavor is desired. Its versatility allows it to be incorporated into a wide range of products from snacks to perfumes .

Polymer Science

Specialty Polymers:

In polymer science, this compound is utilized to formulate specialty polymers that improve material properties for applications in coatings and adhesives. The incorporation of furan-based compounds can enhance thermal stability and mechanical strength .

Application Examples:

Research has shown that polymers synthesized using this compound exhibit enhanced adhesion properties and resistance to environmental degradation, making them suitable for outdoor applications .

Research in Organic Synthesis

Building Block in Organic Chemistry:

The compound serves as a valuable building block in organic synthesis, facilitating the development of complex molecules necessary for academic and industrial research. Its reactivity allows chemists to create diverse chemical entities through various synthetic pathways .

Synthesis Techniques:

Several methods exist for synthesizing this compound, including reactions involving electrophilic addition and condensation processes. These methods highlight its importance in expanding the toolkit available for organic chemists .

Data Table: Comparative Applications of this compound

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development scaffold | Targeting various diseases |

| Agriculture | Development of agrochemicals | Sustainable pest management |

| Flavor & Fragrance | Flavoring agent | Enhances sensory experience |

| Polymer Science | Specialty polymers | Improved material properties |

| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Thermodynamic Stability: Computational studies (e.g., DFT methods in ) suggest that electron-withdrawing groups (e.g., fluorine in ) stabilize the keto-enol tautomer equilibrium, influencing reactivity .

Biological Activity

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, a compound featuring a furan ring, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound contains a furan ring, which is known to participate in various chemical interactions, including π-π stacking and hydrogen bonding, enhancing its reactivity and biological interactions.

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. The furan moiety can facilitate π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table outlines the percentage inhibition observed in cell cultures:

| Cytokine | Percentage Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of derivatives of this compound. The research highlighted that modifications to the furan ring significantly impacted both antimicrobial and anti-inflammatory activities. For instance, introducing electron-donating groups enhanced potency against bacterial strains .

Another research effort focused on the compound's effect on human liver microsomes, revealing that it exhibited moderate metabolic stability, retaining about 53% of its structure after incubation without NADPH. This stability is crucial for its potential therapeutic use, as it suggests a longer duration of action within biological systems .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate?

Answer:

-

Use Response Surface Methodology (RSM) to model interactions between critical variables (e.g., temperature, solvent ratio, catalyst loading). Tools like Design Expert enable Central Composite Design (CCD) to identify optimal conditions. For example, a 3-factor CCD can reduce trial numbers while maximizing yield and purity .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Validate reproducibility by repeating experiments under identified optimal conditions with ≥3 replicates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be cross-validated?

Answer:

- Primary techniques :

- NMR : 1H NMR for furan proton signals (δ 6.3–7.4 ppm) and ester carbonyl (δ 165–175 ppm).

- IR : Confirm ketone (1700–1750 cm⁻¹) and ester (1250–1050 cm⁻¹) functional groups.

- Cross-validation : Compare experimental spectra with computational predictions (e.g., density functional theory, DFT). Use platforms like ResearchGate to consult with peers for spectral interpretation .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data for this compound synthesis?

Answer:

-

Replicated analysis : Conduct independent kinetic studies under identical conditions to confirm trends.

-

Statistical tools : Apply ANOVA or t-tests to assess systematic errors. For time-dependent inconsistencies, use Arrhenius plot analysis to evaluate activation energy discrepancies .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Instrument calibration : Ensure HPLC/GC detectors are standardized against certified reference materials.

Q. What computational methods are effective for elucidating the reaction mechanisms of this compound derivatives?

Answer:

- Quantum mechanical modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to map reaction pathways and transition states. Validate with isotopic labeling experiments (e.g., 13C tracing).

- Molecular dynamics simulations : Study solvent effects on reaction kinetics using software like GROMACS. Share preliminary findings on ResearchGate for peer feedback .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

Answer:

- Meta-analysis : Aggregate data from multiple studies, controlling for variables (e.g., cell lines, assay protocols). Use multivariate regression to identify confounding factors.

- Dose-response validation : Re-evaluate IC50/EC50 values using standardized assays (e.g., MTT for cytotoxicity).

- Collaborative verification : Partner with independent labs via academic networks like ResearchGate to confirm findings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.